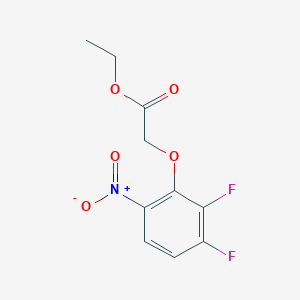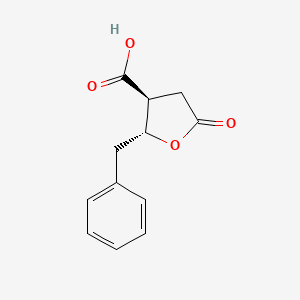
(2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to an oxolane ring, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of a Diels-Alder reaction followed by oxidation and ring closure to form the oxolane ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or rhodium complexes.
Industrial Production Methods
Industrial production of this compound may involve the use of microbial fermentation processes, where specific strains of bacteria or yeast are engineered to produce the desired compound. This method is advantageous due to its scalability and the potential for high yields.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, often at elevated temperatures.
Reduction: Usually carried out in anhydrous conditions to prevent side reactions.
Substitution: Often conducted in the presence of a base to facilitate the removal of leaving groups.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, or reduced forms, which can be further utilized in synthetic applications.
Applications De Recherche Scientifique
(2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique structural properties.
Mécanisme D'action
The mechanism by which (2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include key metabolic routes, such as the tricarboxylic acid cycle or fatty acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-isocitric acid: A structural isomer with similar stereochemistry but different functional groups.
(2R,3S)-2,3-dimethylmalate: Another chiral compound with comparable properties.
Uniqueness
What sets (2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid apart is its benzyl group, which imparts unique chemical reactivity and potential for diverse applications. This structural feature makes it a valuable compound for synthetic chemists and researchers exploring new therapeutic agents.
Propriétés
Numéro CAS |
916248-84-5 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
(2R,3S)-2-benzyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-11-7-9(12(14)15)10(16-11)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,15)/t9-,10+/m0/s1 |
Clé InChI |
ZWLHBYOUXXNHKX-VHSXEESVSA-N |
SMILES isomérique |
C1[C@@H]([C@H](OC1=O)CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1C(C(OC1=O)CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


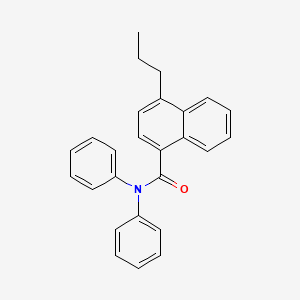
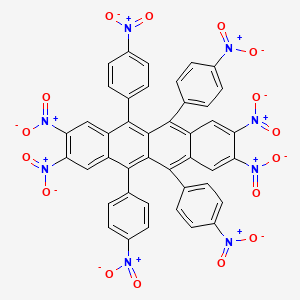
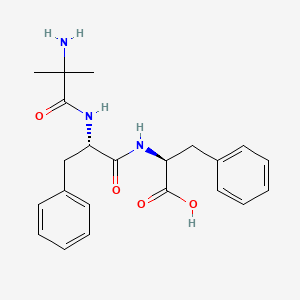
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
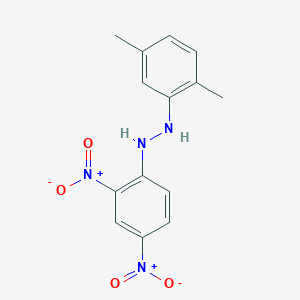
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
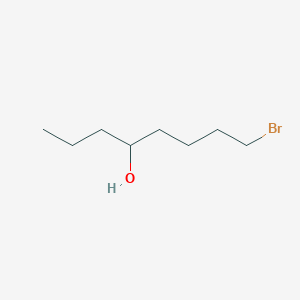
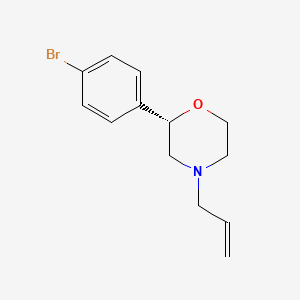
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
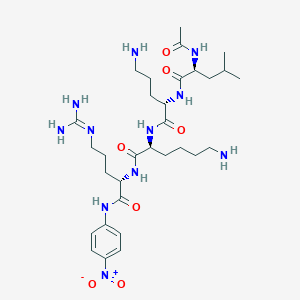
![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
